1-Chloro-4-propoxybutane

Lipophilicity Medicinal Chemistry LogP

1-Chloro-4-propoxybutane (CAS 14860-82-3) is a primary alkyl chloride with an ether moiety (C₇H₁₅ClO, MW 150.65), classified as a halogenated alkyl ether building block. Its bifunctional structure—a terminal primary chloro leaving group and a propoxy ether linkage—enables its use as an alkylating agent and synthetic intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H15ClO
Molecular Weight 150.64 g/mol
CAS No. 14860-82-3
Cat. No. B088598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-propoxybutane
CAS14860-82-3
Molecular FormulaC7H15ClO
Molecular Weight150.64 g/mol
Structural Identifiers
SMILESCCCOCCCCCl
InChIInChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3
InChIKeyOALUYQSETGYGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-propoxybutane (CAS 14860-82-3) for Organic Synthesis: Key Physical and Chemical Property Reference for Procurement


1-Chloro-4-propoxybutane (CAS 14860-82-3) is a primary alkyl chloride with an ether moiety (C₇H₁₅ClO, MW 150.65), classified as a halogenated alkyl ether building block [1]. Its bifunctional structure—a terminal primary chloro leaving group and a propoxy ether linkage—enables its use as an alkylating agent and synthetic intermediate in pharmaceutical and agrochemical synthesis . The compound is a colorless liquid that is insoluble in water but soluble in most organic solvents . Key procurement-relevant physical parameters include a density of 0.9355 g/cm³ at 24 °C, a boiling point of 62 °C at 10 Torr (reduced pressure), and a calculated LogP of approximately 2.39–2.43 [2] [3].

Why 1-Chloro-4-propoxybutane Cannot Be Indiscriminately Replaced by Other Chloroalkyl Ethers or Alkyl Chlorides in Research Protocols


Halogenated alkyl ethers are not interchangeable commodities. 1-Chloro-4-propoxybutane occupies a specific structural niche defined by its C₄ alkyl chloride chain terminated with a C₃ propoxy ether, creating a distinct molecular geometry, lipophilicity profile (calculated LogP ≈ 2.39–2.43), and steric environment around the reactive chloro site [1] [2]. Substituting a shorter homolog such as 1-chloro-2-ethoxyethane (C₄H₉ClO) or a branched variant like 1-chloro-3-isopropoxypropane alters the spacer length, which directly impacts the physicochemical properties of downstream products—affecting membrane permeability, solubility, and molecular recognition in biological systems [3]. Similarly, replacing the ether oxygen with a methylene unit (1-chlorooctane, C₈H₁₇Cl) eliminates the hydrogen-bonding capacity and polarity contributed by the ether moiety, fundamentally changing the compound‘s role from a bifunctional linker to a simple hydrophobic alkyl chain [4]. In synthetic chemistry, the difference in SN₂ reactivity between a primary chloroalkane and a chloroalkyl ether can lead to divergent reaction kinetics and byproduct profiles [5]. The sections below present the available quantitative evidence defining 1-chloro-4-propoxybutane’s specific differentiation parameters.

1-Chloro-4-propoxybutane (CAS 14860-82-3): Comparative Quantitative Evidence for Scientific Selection


1-Chloro-4-propoxybutane Exhibits a Calculated LogP of 2.39–2.43, Differentiating Its Lipophilicity from Shorter-Chain and Non-Ether Chloroalkane Analogs

1-Chloro-4-propoxybutane displays a calculated octanol-water partition coefficient (LogP) ranging from 2.39 to 2.43 based on multiple computational chemistry databases [1] [2]. This moderate lipophilicity distinguishes it from both shorter-chain chloroalkyl ethers and non-ether chloroalkanes. For comparison, the dichloro analog 3-chloropropyl 4-chlorobutyl ether (C₇H₁₄Cl₂O) exhibits a significantly higher calculated LogP of 3.29 , while 1-chlorooctane (C₈H₁₇Cl), an all-carbon alkyl chloride, has a LogP of 4.5 [3]. The ether oxygen in 1-chloro-4-propoxybutane introduces polarity (calculated PSA = 9.23 Ų) and hydrogen-bond acceptor capacity, reducing LogP relative to all-carbon chains of comparable molecular weight while maintaining sufficient hydrophobicity for membrane partitioning.

Lipophilicity Medicinal Chemistry LogP ADME

1-Chloro-4-propoxybutane Provides a Distinct 7-Carbon, 6-Atom Spacer Length with a Single Terminal Chloro Leaving Group for Bifunctional Coupling Applications

The molecular architecture of 1-chloro-4-propoxybutane comprises a C₄ alkyl chloride chain terminating in a C₃ propoxy ether group, providing a total of 7 carbon atoms with 6 atoms between the reactive chloro site and the ether oxygen terminus . This spacer length and geometry differ quantitatively from close analogs. The dichloro analog 3-chloropropyl 4-chlorobutyl ether presents a 6-atom spacer between two reactive chloro termini (C₇H₁₄Cl₂O, MW 185.09), enabling crosslinking rather than monofunctional alkylation . 1-Chloro-2-ethoxyethane (2-chloroethyl ethyl ether, C₄H₉ClO) offers a significantly shorter 3-atom spacer [1]. 4-Chlorobutyl methyl ether (C₅H₁₁ClO) provides a 4-carbon chain but with a methyl rather than propyl ether terminus, reducing overall lipophilicity and molecular volume [2].

Linker Chemistry Spacer Length Bifunctional Building Block Medicinal Chemistry

1-Chloro-4-propoxybutane Is Offered at ≥98% Purity (GC) by Commercial Suppliers, Enabling Procurement Decisions Based on Quantified Quality Specifications

Commercial suppliers of 1-chloro-4-propoxybutane provide quantified purity specifications that enable direct procurement comparison. Capot Chemical Co., Ltd. offers this compound with a minimum purity of 98% as determined by gas chromatography (GC), with water content specified at ≤0.5% [1]. Delta-B Technology supplies the compound at ≥95% purity with options for higher purity grades upon request . This level of specification transparency permits researchers to evaluate batch-to-batch consistency and make informed purchasing decisions based on the analytical requirements of their specific synthetic protocols—for example, whether 95% purity is sufficient for exploratory chemistry or whether 98%+ purity is required for sensitive catalytic reactions or late-stage functionalization.

Purity Specification GC Analysis Procurement Quality Control

1-Chloro-4-propoxybutane Displays a Density of 0.9355 g/cm³ at 24 °C and Boiling Point of 62 °C at 10 Torr, Quantifiable Physical Parameters for Handling and Purification

The experimentally determined physical constants of 1-chloro-4-propoxybutane provide quantifiable parameters that differentiate it from structural analogs. The compound exhibits a density of 0.9355 g/cm³ at 24 °C and a boiling point of 62 °C at a reduced pressure of 10 Torr . These values inform practical laboratory handling: the density enables accurate volumetric dispensing calculations (1 mL ≈ 0.936 g), while the boiling point at reduced pressure guides vacuum distillation purification protocols. For comparison, 1-chlorooctane (C₈H₁₇Cl, MW 148.67) has a density of 0.873 g/cm³ and an atmospheric boiling point of 181–183 °C [1]. The presence of the ether oxygen in 1-chloro-4-propoxybutane increases density relative to all-carbon alkyl chlorides of similar molecular weight due to oxygen‘s higher atomic mass contribution per unit volume and the polar interactions it introduces.

Physical Properties Density Boiling Point Distillation Purification

Optimal Research and Industrial Application Scenarios for 1-Chloro-4-propoxybutane (CAS 14860-82-3) Based on Differentiated Evidence


Synthesis of Pharmaceutical Intermediates Requiring a Defined 6-Atom Alkyl-Ether Spacer with Moderate Lipophilicity (LogP 2.39–2.43)

In medicinal chemistry campaigns where linker length and lipophilicity are critical determinants of target binding and pharmacokinetic properties, 1-chloro-4-propoxybutane offers a quantifiably distinct combination of a 6-atom spacer between the reactive chloro site and ether oxygen, coupled with a calculated LogP of 2.39–2.43 [1] . This profile differs from both shorter homologs (3–4 atom spacers) and more lipophilic dichloro analogs (LogP = 3.29) or all-carbon alkyl chlorides (LogP = 4.5) [2]. Researchers can rationally select this compound when the design hypothesis requires a monofunctional alkylating agent that introduces a balanced polarity-hydrophobicity profile to a molecular scaffold—for instance, in the preparation of ether-linked prodrugs, PROTAC linker arms, or membrane-permeable small molecule probes.

Use as a Monofunctional Alkylating Agent in Synthetic Protocols Where Crosslinking or Bis-Alkylation Must Be Avoided

1-Chloro-4-propoxybutane contains a single terminal primary chloro leaving group, distinguishing it from bifunctional dichloro ethers such as 3-chloropropyl 4-chlorobutyl ether (C₇H₁₄Cl₂O) which can serve as crosslinking agents due to the presence of two reactive chloro termini [1] . In synthetic sequences requiring site-selective mono-alkylation—for example, the N-alkylation of a heterocyclic amine or the O-alkylation of a phenolic hydroxyl—the monofunctional nature of 1-chloro-4-propoxybutane eliminates the risk of undesired bis-alkylation or oligomerization that can occur with dichloro analogs. This specificity is particularly valuable in the synthesis of well-defined small molecule libraries and in late-stage functionalization of advanced intermediates where protecting group strategies must be minimized.

Preparation of Ether-Containing Surfactants and Lubricants Exploiting the Balanced Hydrophilic-Lipophilic Profile

The combination of a hydrophobic C₄ alkyl chloride segment and a C₃ propoxy ether group confers an intermediate hydrophilic-lipophilic balance (HLB) to derivatives prepared from 1-chloro-4-propoxybutane [1]. Upon nucleophilic displacement of the chloro group with polar head groups (e.g., amines, carboxylates, sulfonates, or polyethylene glycol chains), the resulting molecules retain the 6-atom alkyl-ether spacer that provides a distinct partitioning behavior relative to products derived from purely hydrophobic alkyl chlorides. This makes 1-chloro-4-propoxybutane a building block of interest for researchers formulating non-ionic surfactants, phase-transfer catalysts, or lubricant additives where controlled interfacial activity is desired . The quantified LogP range (2.39–2.43) provides a computational benchmark for predicting the properties of downstream products prior to synthesis.

Vacuum Distillation Purification Guided by Established Reduced-Pressure Boiling Point Data (62 °C at 10 Torr)

For laboratories requiring high-purity 1-chloro-4-propoxybutane beyond commercial specifications or needing to recover the compound from reaction mixtures, the documented boiling point of 62 °C at 10 Torr provides a specific, actionable purification parameter [1] . This reduced-pressure boiling point data enables researchers to design vacuum distillation protocols with precise temperature and pressure setpoints, minimizing thermal decomposition and maximizing recovery yield. In contrast, the atmospheric boiling point of structurally related all-carbon 1-chlorooctane (181–183 °C) is substantially higher, reflecting the impact of the ether oxygen on intermolecular forces and vapor pressure . For procurement decisions involving large-scale reactions where in-house purification may be required, this physical constant constitutes a critical piece of operational data that distinguishes 1-chloro-4-propoxybutane from analogs lacking well-characterized distillation parameters.

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